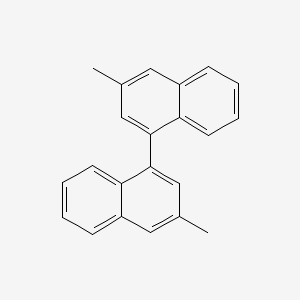
1,1'-Binaphthalene, 3,3'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 3,3’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 g/mol . This compound is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 3 and 3’ positions on the naphthalene rings.
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 3,3’-dimethyl- can be achieved through various synthetic routes. One common method involves the use of palladium or nickel catalysts in a multi-step reaction sequence. The process typically starts with the halogenation of binaphthol, followed by coupling reactions to introduce the methyl groups at the 3 and 3’ positions . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 3,3’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 3,3’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic asymmetric reactions, particularly in the synthesis of chiral compounds.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Medicine: Although not directly used as a drug, derivatives of 1,1’-Binaphthalene, 3,3’-dimethyl- are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 1,1’-Binaphthalene, 3,3’-dimethyl- exerts its effects depends on its application. In catalytic reactions, the compound acts as a chiral ligand, coordinating with metal catalysts to create an asymmetric environment that promotes the formation of chiral products. The molecular targets and pathways involved include the coordination of the naphthalene rings with metal centers, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene, 3,3’-dimethyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has methyl groups at the 2 and 2’ positions, which can lead to different steric and electronic properties.
1,1’-Binaphthalene, 3,3’-diethyl-: The presence of ethyl groups instead of methyl groups can affect the compound’s reactivity and solubility.
1,1’-Binaphthalene, 3,3’-dibromo-: Halogenated derivatives like this one have different reactivity patterns and can be used in various substitution reactions.
The uniqueness of 1,1’-Binaphthalene, 3,3’-dimethyl- lies in its specific substitution pattern, which provides distinct steric and electronic properties that are valuable in asymmetric catalysis and other applications.
Propriétés
Numéro CAS |
34042-82-5 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-methyl-1-(3-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-17-7-3-5-9-19(17)21(13-15)22-14-16(2)12-18-8-4-6-10-20(18)22/h3-14H,1-2H3 |
Clé InChI |
WSLHQYUWIBLCMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




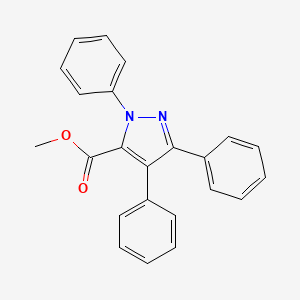
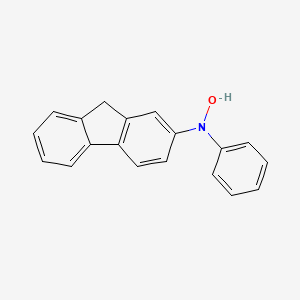
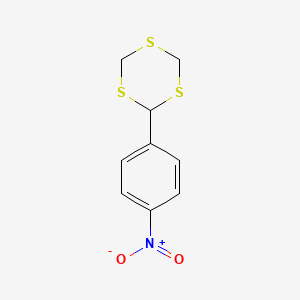
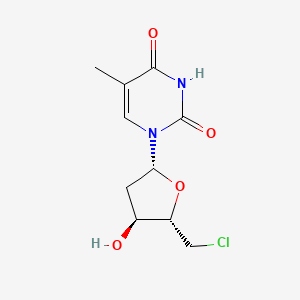
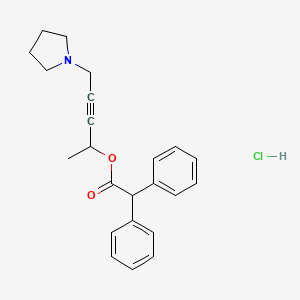
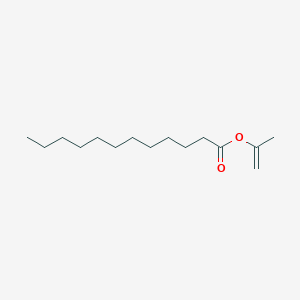
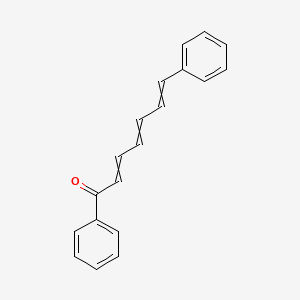
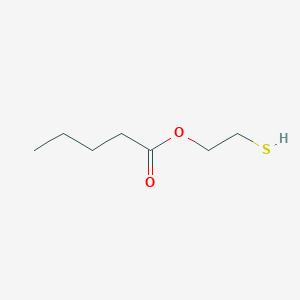
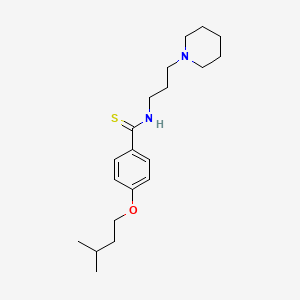
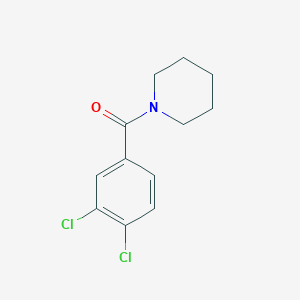

![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
